molecular formula C33H48O5 B569473 (4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 155587-60-3

(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B569473
CAS No.: 155587-60-3
M. Wt: 524.742
InChI Key: DUAGJCZAGYXDBW-QWGDWZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound that belongs to the class of bile acids and their derivatives. These compounds are known for their role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The esterification of bile acids can modify their physical and chemical properties, potentially leading to new applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves the esterification of (3alpha,5beta,6alpha)-3,6-Dihydroxycholan-24-oic Acid with 4-(1-Oxopropyl)phenol. This reaction can be carried out using various esterification methods, such as:

    Fischer Esterification: This method involves the reaction of the acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

    DCC (Dicyclohexylcarbodiimide) Method: This method uses DCC as a dehydrating agent to facilitate the formation of the ester bond.

    Steglich Esterification: This method involves the use of DCC and DMAP (4-Dimethylaminopyridine) as a catalyst to improve the reaction efficiency.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above methods, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters, other esters

Scientific Research Applications

Chemistry

In chemistry, (4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can be used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable compound in organic synthesis.

Biology

In biology, this compound may be studied for its potential effects on cellular processes. Bile acid derivatives are known to interact with cell membranes and receptors, influencing various biological pathways.

Medicine

In medicine, bile acid derivatives have been explored for their potential therapeutic effects. They may be investigated for their role in treating liver diseases, metabolic disorders, and other conditions.

Industry

In industry, this compound may find applications in the formulation of pharmaceuticals, cosmetics, and other products where modified bile acids can enhance the properties of the final product.

Mechanism of Action

The mechanism of action of (4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets and pathways. Bile acid derivatives can bind to nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G-protein-coupled bile acid receptor), modulating gene expression and cellular signaling pathways. These interactions can influence lipid metabolism, inflammation, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: A primary bile acid with similar hydroxylation patterns.

    Chenodeoxycholic Acid: Another primary bile acid with different hydroxylation.

    Ursodeoxycholic Acid: A secondary bile acid used in the treatment of certain liver diseases.

Uniqueness

(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is unique due to its specific esterification with 4-(1-Oxopropyl)phenol. This modification can alter its physical and chemical properties, potentially leading to new applications and effects not observed with other bile acids.

Properties

IUPAC Name

(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O5/c1-5-29(35)21-7-9-23(10-8-21)38-31(37)13-6-20(2)25-11-12-26-24-19-30(36)28-18-22(34)14-16-33(28,4)27(24)15-17-32(25,26)3/h7-10,20,22,24-28,30,34,36H,5-6,11-19H2,1-4H3/t20-,22-,24+,25-,26+,27+,28+,30+,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAGJCZAGYXDBW-QWGDWZKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)CCC(C)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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